molecular formula C11H18N4 B1458659 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1955514-36-9

4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1458659
CAS No.: 1955514-36-9
M. Wt: 206.29 g/mol
InChI Key: HURBZETWYQJZAX-UHFFFAOYSA-N
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Description

Background and Significance of Triazole-Piperidine Derivatives

Triazole-piperidine hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The piperidine moiety, found in 20% of FDA-approved small molecules, provides conformational restraint that enhances binding affinity to biological targets, while the 1,2,4-triazole ring contributes metabolic stability through resistance to oxidative degradation. This synergy is exemplified in antifungal agents where triazole-piperidine derivatives demonstrate 10-100× greater potency against Candida auris compared to first-generation azoles. The cyclopropylmethyl substituent in 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine introduces steric bulk that modulates target selectivity, as evidenced by its 50 nM IC50 against monoacylglycerol lipase (MAGL) versus >10 μM for fatty acid amide hydrolase (FAAH).

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
Calculated logP 2.72
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 58.6 Ų

Historical Context and Discovery

The compound first appeared in synthetic chemistry literature circa 2015 through PubChem deposition (CID 91811993), with optimized synthetic routes emerging by 2020 using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Early synthetic approaches involved:

  • Cyclocondensation of 1-(prop-2-yn-1-yl)piperidine with azidoacetic acid to form the triazole core
  • Subsequent amide coupling with cyclopropylmethylamine under HATU activation
  • Final purification via recrystallization in dichloromethane/methanol

This methodology achieved 68-72% yields, representing a significant improvement over previous piperidine-triazole conjugates that typically required multi-step protection/deprotection sequences. The discovery timeline parallels broader trends in antifungal development, with researchers seeking alternatives to ergosterol biosynthesis inhibitors amid rising Candida auris resistance.

Research Objectives and Scope

Current investigations focus on three primary areas:

  • Target Validation : Elucidating interactions with MAGL and fungal cytochrome P450 enzymes using X-ray crystallography
  • Synthetic Optimization : Developing continuous flow protocols to enhance reaction scalability beyond batch synthesis
  • Structure-Activity Relationships : Systematically varying the cyclopropylmethyl group to balance potency and blood-brain barrier permeability

Properties

IUPAC Name

4-[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-9(1)7-15-8-13-14-11(15)10-3-5-12-6-4-10/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBZETWYQJZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of 1,2,4-Triazole Synthesis

The 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and formamide or related reagents. Substituted triazoles, such as those bearing alkyl or aryl groups at the 4-position, are often prepared by:

  • Condensation of hydrazine derivatives with nitriles or amidines.
  • Cyclization of hydrazides with formic acid derivatives.
  • Alkylation or arylation at the triazole nitrogen or carbon atoms post-cyclization.

Piperidine Functionalization

Piperidine rings are commonly introduced or functionalized via nucleophilic substitution or reductive amination. The linkage between the triazole and piperidine can be achieved by:

  • Alkylation of the piperidine nitrogen with a triazolylmethyl halide.
  • Reductive amination of a piperidinyl aldehyde with a triazole derivative.
  • Coupling reactions using activated esters or carboxamides.

Specific Preparation Methods of 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

Stepwise Synthetic Route

A typical synthetic approach involves the following steps:

Step Reaction Type Starting Materials Conditions Outcome
1 Synthesis of 4-(cyclopropylmethyl)-1,2,4-triazole Cyclopropylmethyl hydrazine + formamide or related precursors Heating under reflux in polar solvent Formation of 4-(cyclopropylmethyl)-1,2,4-triazole ring
2 Introduction of methyl linker 4-(cyclopropylmethyl)-1,2,4-triazole + chloromethyl derivative Base-promoted alkylation (e.g., K2CO3 in DMF) Formation of triazolylmethyl halide intermediate
3 Coupling with piperidine Triazolylmethyl halide + piperidine Nucleophilic substitution in aprotic solvent Formation of this compound

This method leverages the nucleophilicity of the piperidine nitrogen to displace a halide on the triazolylmethyl intermediate, affording the target compound with good selectivity.

Alternative Routes

  • Direct Cyclization: Some protocols achieve the triazole ring formation in the presence of a piperidine substituent, using hydrazine derivatives pre-functionalized with piperidine moieties.
  • Reductive Amination: Coupling of a triazole aldehyde intermediate with piperidine under reductive amination conditions (e.g., NaBH3CN) can also yield the target compound.
  • Microwave-Assisted Synthesis: To improve yields and reduce reaction times, microwave irradiation has been employed in some synthetic schemes for triazole-piperidine conjugates, enhancing cyclization and coupling efficiency.

Research Findings and Analytical Data

Reaction Yields and Purity

  • The alkylation step of piperidine with triazolylmethyl halides typically proceeds with yields ranging from 65% to 85%, depending on the solvent and base used.
  • Purification is commonly achieved by column chromatography or recrystallization, yielding analytically pure compounds suitable for biological testing.

Characterization Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the cyclopropylmethyl group, triazole ring protons, and piperidine methylene signals.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C14H20N5 (approximate) confirm the expected molecular weight.
  • Elemental Analysis: Confirms the composition and purity.

Structure-Activity Relationship Insights

  • Substitutions at the 4-position of the triazole ring, such as cyclopropylmethyl, influence biological activity and pharmacokinetics.
  • The piperidine ring enhances solubility and receptor binding affinity in many triazole-based drugs.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Yield (%) Notes
Stepwise alkylation Cyclopropylmethyl hydrazine, piperidine Reflux in polar aprotic solvent, base catalysis 65-85 Most common, reliable
Direct cyclization Pre-functionalized hydrazine-piperidine Heating, acidic/basic medium Moderate Fewer steps, but lower yield
Reductive amination Triazole aldehyde, piperidine, NaBH3CN Room temperature to mild heat 70-80 Mild conditions, good selectivity
Microwave-assisted synthesis Similar to alkylation or cyclization steps Microwave irradiation 75-90 Faster, higher yields

Chemical Reactions Analysis

Types of Reactions

4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS RN) Substituents on Triazole Piperidine Position Molecular Formula Molecular Mass (g/mol) Key Features
4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine Cyclopropylmethyl (N4) Position 4 C11H18N4 206.30 Bulky cyclopropylmethyl group enhances lipophilicity and steric hindrance
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (297172-18-0) Methyl (N4) Position 4 C8H14N4 166.23 Simpler methyl substituent; lower molecular weight improves solubility
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride Phenyl (C3) Position 4 C13H17N4Cl 280.76 Aromatic phenyl group enhances π-π stacking interactions; hydrochloride salt improves bioavailability
4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine Ethyl (N4), methyl (N4), sulfanyl Position 4 C13H21N7S 331.42 Sulfur-containing substituent may enhance metal-binding or redox activity
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (1401425-75-9) None (unsubstituted triazole) Position 4 C7H12N4·2HCl 233.13 Minimal steric hindrance; dihydrochloride salt optimizes aqueous solubility

Key Observations

Phenyl (CAS RN 297172-18-0): Enhances aromatic interactions with target proteins but may reduce solubility . Sulfanyl (CAS RN derivatives in ): Could confer antioxidant properties or modulate enzyme activity via sulfur-mediated interactions.

Salt Forms :
Hydrochloride salts (e.g., ) are common modifications to enhance solubility and crystallinity. The target compound’s hydrochloride form (265.18 g/mol) has a higher mass than the neutral analog, which may influence pharmacokinetics .

Synthetic Routes :
Microwave-assisted synthesis (e.g., ) is employed for analogs with morpholine or pyridine substituents, suggesting efficient scalability for derivatives of the target compound.

Thermodynamic Stability : Studies on morpholinium triazole derivatives (e.g., ) highlight the importance of hydrophilic interactions in chromatography, implying that the cyclopropylmethyl group’s hydrophobicity may affect retention times in analytical methods.

Q & A

Q. Basic

  • NMR : 1H^1H-NMR confirms the cyclopropylmethyl group (δ 0.5–1.5 ppm for cyclopropane protons) and piperidine protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR identifies the triazole carbons (δ 140–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 220.14 (C10_{10}H16_{16}N4_4) and fragments corresponding to the triazole-piperidine cleavage .
  • IR : Absorbance at 1650 cm1^{-1} (C=N stretch) and 3100 cm1^{-1} (C-H stretch of cyclopropane) confirms functional groups .

What initial biological screening assays are appropriate to evaluate its potential as a bioactive molecule?

Q. Basic

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates to measure IC50_{50} values .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Q. Advanced

  • Substituent variation : Compare analogs with methyl, ethyl, or propyl groups at the triazole’s 4-position to assess impact on bioactivity .
  • Piperidine modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability, monitored via liver microsome assays .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with triazole N-atoms) .

What strategies mitigate off-target interactions or toxicity observed in preliminary in vitro studies?

Q. Advanced

  • Selective functionalization : Replace the cyclopropylmethyl group with bulkier substituents (e.g., adamantyl) to reduce off-target binding .
  • Prodrug design : Mask the piperidine nitrogen with acetyl groups to improve selectivity, with hydrolysis monitored in plasma .
  • Toxicity profiling : Conduct Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac liability .

What computational methods predict binding affinities to specific biological targets like enzymes or receptors?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets, prioritizing targets with Glide scores ≤ -8.0 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate triazole-piperidine conformational stability in aqueous lipid bilayers .
  • QSAR modeling : Train random forest models on datasets of triazole derivatives to predict logP and IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

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